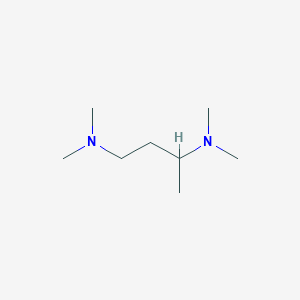

N,N,N',N'-Tetramethyl-1,3-butanediamine

Description

Properties

IUPAC Name |

1-N,1-N,3-N,3-N-tetramethylbutane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c1-8(10(4)5)6-7-9(2)3/h8H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXFVIWBTKYFOCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 | |

| Record name | N,N,N',N'-TETRAMETHYL-1,3-BUTANEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026121 | |

| Record name | N,N,N',N'-Tetramethyl-1,3-butanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N,n,n',n'-tetramethyl-1,3-butanediamine is a colorless liquid. (NTP, 1992), Colorless liquid; [CAMEO] | |

| Record name | N,N,N',N'-TETRAMETHYL-1,3-BUTANEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N,N',N'-Tetramethyl-1,3-butanediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15748 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

329 °F at 760 mmHg (NTP, 1992) | |

| Record name | N,N,N',N'-TETRAMETHYL-1,3-BUTANEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

114 °F (NTP, 1992) | |

| Record name | N,N,N',N'-TETRAMETHYL-1,3-BUTANEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (NTP, 1992) | |

| Record name | N,N,N',N'-TETRAMETHYL-1,3-BUTANEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.802 at 68 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | N,N,N',N'-TETRAMETHYL-1,3-BUTANEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1.64 mmHg at 68 °F (NTP, 1992), 1.64 [mmHg] | |

| Record name | N,N,N',N'-TETRAMETHYL-1,3-BUTANEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N,N',N'-Tetramethyl-1,3-butanediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15748 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

97-84-7 | |

| Record name | N,N,N',N'-TETRAMETHYL-1,3-BUTANEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N1,N1,N3,N3-Tetramethyl-1,3-butanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N,N',N'-Tetramethyl-1,3-butanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Bis(dimethylamino)butane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Butanediamine, N1,N1,N3,N3-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N,N',N'-Tetramethyl-1,3-butanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N',1-pentamethyltrimethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N,N',N'-TETRAMETHYL-1,3-BUTANEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L97S9L89DH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

less than -148 °F (NTP, 1992) | |

| Record name | N,N,N',N'-TETRAMETHYL-1,3-BUTANEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

N,N,N',N'-Tetramethyl-1,3-butanediamine fundamental properties

An In-depth Technical Guide to N,N,N',N'-Tetramethyl-1,3-butanediamine: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Abstract

This compound (TMBDA), CAS No. 97-84-7, is a sterically hindered aliphatic tertiary diamine that has garnered significant interest for its utility as a catalyst and a specialized chemical reagent.[1] While its primary industrial application lies in the catalysis of polyurethane foams and epoxy resins, its unique physicochemical properties make it a valuable tool for researchers in advanced analytical techniques and a potential building block in complex organic synthesis.[1][2] This guide provides a comprehensive overview of TMBDA, consolidating its fundamental properties, outlining a robust synthetic protocol, detailing its key applications with mechanistic insights, and summarizing essential safety and handling procedures. The content herein is curated for researchers, chemists, and professionals in the field of drug development who require a deep, practical understanding of this versatile molecule.

Core Physicochemical and Structural Properties

This compound is a colorless, stable liquid characterized by two tertiary amine functionalities separated by a three-carbon backbone, with one of the amine groups positioned on a chiral center.[2][3] This structure imparts a combination of strong basicity, chelating potential, and significant steric hindrance, which dictates its chemical reactivity and applications.

Chemical Structure

Caption: Chemical Structure of this compound.

Tabulated Physicochemical Data

The fundamental properties of TMBDA are summarized in the table below, compiled from authoritative chemical databases.

| Property | Value | Source(s) |

| IUPAC Name | 1-N,1-N,3-N,3-N-tetramethylbutane-1,3-diamine | [1] |

| Synonyms | 1,3-Bis(dimethylamino)butane, TMBDA | [1][3] |

| CAS Number | 97-84-7 | [1][4] |

| Molecular Formula | C₈H₂₀N₂ | [1][4] |

| Molecular Weight | 144.26 g/mol | [1][3][4] |

| Appearance | Colorless liquid | [1][5] |

| Boiling Point | 165 °C (329 °F) at 760 mmHg | [1] |

| Melting Point | < -100 °C (< -148 °F) | [1] |

| Density | 0.787 - 0.802 g/mL at 20-25 °C | [1][6] |

| Flash Point | 41 - 45.5 °C (105 - 114 °F) | [1][2][6] |

| Vapor Pressure | 1.64 mmHg at 20 °C | [1][5] |

| Solubility | Miscible with water | [1][2] |

Synthesis and Purification

While TMBDA is commercially available, an understanding of its synthesis is crucial for researchers requiring high-purity material or isotopically labeled analogues. A robust and widely applicable method for the preparation of tertiary amines is the reductive amination of a primary amine precursor.

Rationale for Synthetic Approach

The most logical and efficient laboratory-scale synthesis of TMBDA involves the exhaustive methylation of 1,3-butanediamine. The Eschweiler-Clarke reaction, which utilizes formaldehyde as the carbon source and formic acid as the reducing agent, is a classic and effective method for this transformation.[7] Alternatively, other reducing agents like sodium borohydride can be employed with formaldehyde.[8] This approach is favored due to the ready availability of starting materials, high yields, and relatively simple workup procedures.

Proposed Experimental Protocol: Synthesis via Reductive Amination

This protocol describes the synthesis of TMBDA from 1,3-butanediamine using formaldehyde and sodium borohydride.

Materials:

-

1,3-Butanediamine (1.0 eq)[9]

-

Formaldehyde (37% solution in water, >8.0 eq)

-

Sodium borohydride (NaBH₄, >4.0 eq)

-

Methanol (solvent)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM) or Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 1,3-butanediamine (1.0 eq) in methanol.

-

Aldehyde Addition: Cool the solution to 0 °C. Slowly add the formaldehyde solution (>8.0 eq) to the flask while stirring. Maintain the temperature at 0-5 °C.

-

Reduction: While still at 0 °C, add sodium borohydride (>4.0 eq) portion-wise. Caution: This step is exothermic and generates hydrogen gas. Ensure adequate ventilation and slow addition to control the reaction rate.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Workup: Carefully quench the reaction by slowly adding water. Basify the mixture with a concentrated NaOH solution to a pH > 12.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude TMBDA.

Caption: Workflow for the synthesis and purification of TMBDA.

Purification Protocol

The crude product from the synthesis can be purified to >98% purity by fractional distillation under an inert atmosphere.[10]

-

Apparatus Setup: Assemble a fractional distillation apparatus. It is recommended to use a short Vigreux column.

-

Drying Agent: Add a small amount of a drying agent, such as sodium metal or calcium hydride, to the distillation flask containing the crude TMBDA to remove residual water. Caution: Handle sodium metal with extreme care.

-

Distillation: Heat the flask under a nitrogen or argon atmosphere. Collect the fraction boiling at approximately 165 °C.

Spectroscopic & Analytical Profile

Characterization of TMBDA is routinely performed using standard spectroscopic techniques. The following data provides a reference for compound verification.

| Technique | Key Features and Expected Signals | Source(s) |

| ¹H NMR | Signals expected for: CH₃ group adjacent to the chiral center, CH₂ group, CH methine proton, and four N-CH₃ groups. | [11] |

| ¹³C NMR | Distinct signals for all 8 carbon atoms, reflecting the molecule's asymmetry. | [11] |

| IR Spec. | C-H stretching (alkane) ~2850-3000 cm⁻¹, C-N stretching ~1000-1200 cm⁻¹. Absence of N-H stretching (~3300-3500 cm⁻¹) confirms exhaustive methylation. | [1] |

| Mass Spec. | Molecular Ion (M⁺) peak at m/z = 144. Characteristic fragmentation patterns involving cleavage alpha to the nitrogen atoms. | [1] |

Key Applications & Mechanistic Insights

The utility of TMBDA stems from its function as a catalyst and a highly effective electrolyte additive.

Catalyst in Polyurethane and Epoxy Formulations

TMBDA functions as a "gelling" catalyst in the formation of polyurethane, accelerating the reaction between a polyol (alcohol) and an isocyanate.[1][5]

Mechanism of Catalysis: As a tertiary amine, TMBDA acts as a Lewis base. The lone pair of electrons on the nitrogen atoms can abstract a proton from the hydroxyl group of the polyol, increasing its nucleophilicity. This activated polyol then attacks the electrophilic carbon of the isocyanate group, facilitating the formation of the urethane linkage. The catalyst is regenerated in the process. This mechanism is crucial for controlling the curing time and final properties of the polymer.

Caption: Catalytic cycle of TMBDA in urethane formation.

Advanced Applications in Pharmaceutical and Biomedical Analysis

A significant application for professionals in drug development is the use of TMBDA as a background electrolyte (BGE) additive in capillary zone electrophoresis (CZE).

Field-Proven Insight: In the analysis of proteins and basic drugs like tricyclic antidepressants, interactions between the analytes and the negatively charged surface of the fused-silica capillary can lead to poor peak shape and resolution. TMBDA has been demonstrated to be a highly effective additive to suppress these interactions.[10] The protonated diamine in the BGE is believed to dynamically coat the capillary wall, creating a positively charged surface that repels the cationic analytes, thereby minimizing adsorption and leading to highly efficient separations.[10]

Experimental Workflow: CZE with TMBDA Additive

-

BGE Preparation: Prepare a buffer solution (e.g., phosphate or borate) at the desired pH. Add TMBDA to a final concentration of ~20 mM.[10]

-

Capillary Conditioning: Flush the new capillary sequentially with 1 M NaOH, water, and finally the TMBDA-containing BGE.

-

Sample Injection: Inject the sample (e.g., a mixture of antidepressant drugs) using pressure or voltage.

-

Separation: Apply a high voltage across the capillary to effect separation.

-

Detection: Monitor the separation using a UV detector at an appropriate wavelength.

Potential in Coordination and Synthetic Organic Chemistry

The structure of TMBDA suggests further utility in advanced chemical synthesis:

-

Bidentate Ligand: With two nitrogen donor atoms, TMBDA can act as a chelating ligand for various metal ions. While specific complexes with TMBDA are not widely reported, its structural similarity to well-studied ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA) suggests it could be used to stabilize organometallic reagents and catalyze metal-mediated reactions.[12] Its chiral center also opens possibilities for applications in asymmetric catalysis.

-

Non-Nucleophilic Base: In complex organic synthesis, particularly in the construction of active pharmaceutical ingredients (APIs), sterically hindered, non-nucleophilic bases are often required to deprotonate substrates without competing in undesired side reactions. The bulky nature of TMBDA makes it an excellent candidate for such applications.

Safety, Handling, and Storage

TMBDA is a hazardous chemical and must be handled with appropriate precautions.

GHS Hazard Classification

| Hazard Class | Statement | Source(s) |

| Flammable Liquids | Flammable liquid and vapor | [1][2] |

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, Toxic in contact with skin, Toxic if inhaled | [1][2] |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage | [1][2][5] |

Handling and First Aid

-

Engineering Controls: Use only in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), splash-proof goggles, a face shield, and a lab coat.

-

First Aid (Eyes): Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

First Aid (Skin): Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]

-

First Aid (Inhalation/Ingestion): Move to fresh air. If ingested, do NOT induce vomiting. Seek immediate medical attention.[1]

Storage

Store in a tightly closed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep separated from incompatible materials such as strong oxidizing agents and acids.[1][6]

References

-

BDMAEE. (2024, January 4). This compound. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,3-Butanediamine, N,N,N',N'-tetramethyl- (CAS 97-84-7). Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2018). Reductive amination of amines with formaldehyde? Retrieved January 12, 2026, from [Link]

-

Moku. (2023). N,N,N',N'-Tetramethylethylenediamine: Synthesis, application and precautions. Retrieved January 12, 2026, from [Link]

-

Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved January 12, 2026, from [Link]

-

Haz-Map. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 1,3-Butanediamine, (R)-. Retrieved January 12, 2026, from [Link]

-

YouTube. (2020). Alkylation of Enamines. Retrieved January 12, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 1,3-Butanediamine. Retrieved January 12, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). 2,3-Butanediamine. Retrieved January 12, 2026, from [Link]

Sources

- 1. This compound | C8H20N2 | CID 7350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. 1,3-Butanediamine, N,N,N',N'-tetramethyl- (CAS 97-84-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. scbt.com [scbt.com]

- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 6. bdmaee.net [bdmaee.net]

- 7. researchgate.net [researchgate.net]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. 1,3-Butanediamine | C4H12N2 | CID 61136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. N,N,N',N'-Tetramethylethylenediamine: Synthesis, application and precautions_Chemicalbook [chemicalbook.com]

Molecular Identity and Structural Representation

An In-Depth Technical Guide to the Chemical Structure and IUPAC Nomenclature of TMBDA

For professionals in the fields of chemical research, materials science, and drug development, the precise identification of molecular compounds is paramount. N,N,N',N'-Tetramethyl-1,4-butanediamine, commonly abbreviated as TMBDA, is a versatile diamine utilized in various synthetic applications, often as a ligand, a catalyst, or a precursor in polymer chemistry. This guide provides a detailed elucidation of its chemical structure and a systematic analysis of its International Union of Pure and Applied Chemistry (IUPAC) name.

TMBDA is a symmetrical aliphatic amine characterized by a four-carbon backbone flanked by two tertiary amine groups. The fundamental details that define its molecular identity are crucial for database searches, regulatory documentation, and accurate experimental replication.

Molecular Formula: C₈H₂₀N₂[1][2] Linear Formula: (CH₃)₂N(CH₂)₄N(CH₃)₂[3]

The connectivity of the atoms is straightforward: a central butane chain is substituted at its terminal carbons (positions 1 and 4) with dimethylamino groups. This structure is achiral and possesses a high degree of flexibility due to free rotation around its single bonds.[4]

A two-dimensional representation of the TMBDA structure is generated below using the Graphviz DOT language, illustrating the atomic connectivity.

-

Parent Chain Identification : The longest continuous carbon chain containing the principal functional groups (the two amino groups) is identified. In this case, it is a four-carbon chain, giving the root name butane . [3]2. Principal Functional Group Suffix : Since there are two amine (-NH₂) functional groups, the suffix -diamine is appended to the parent name, resulting in "butanediamine".

-

Numbering the Chain : The carbon chain is numbered to assign the lowest possible locants (positions) to the functional groups. Numbering from either end gives the locants 1 and 4. Thus, the name becomes 1,4-butanediamine .

-

Identifying Substituents : The remaining groups attached to the molecule are substituents. Here, there are four methyl (-CH₃) groups. The prefix for four is tetra-, so the substituent name is tetramethyl . [3]5. Assigning Substituent Locants : Crucially, these methyl groups are not attached to the carbon backbone but to the nitrogen atoms of the amine groups. To indicate this, the locant N is used.

-

Two methyl groups are on the nitrogen at position 1. These are designated as N,N- .

-

The other two methyl groups are on the nitrogen at position 4. To distinguish this second nitrogen, a prime symbol is used, designating it as N'. These are specified as N',N'- .

-

Combining these gives the complete locant prefix: N,N,N',N'- .

-

Assembling these components in order—substituent locants, substituent name, and parent functionalized chain—yields the full, unambiguous IUPAC name: N,N,N',N'-Tetramethyl-1,4-butanediamine .

Physicochemical Properties for the Laboratory Professional

For practical applications, a compound's physical properties are as important as its structure. TMBDA is a colorless liquid at room temperature with characteristics that influence its handling, storage, and use in reactions. [2][5]

Table 2: Selected Physicochemical Data for TMBDA

| Property | Value | Notes |

| Appearance | Colorless clear liquid | [2] |

| Melting Point | -100 °C | [1] |

| Boiling Point | 166-167 °C | At standard atmospheric pressure (lit.) [1][3] |

| Density | 0.792 g/mL | At 25 °C (lit.) [1][3][5] |

| Refractive Index (n₂₀/D) | 1.428 | At 20 °C (lit.) [1][3] |

| Flash Point | 43 °C (109.4 °F) | Closed cup [3] |

Conclusion

The compound TMBDA is structurally defined as a butane backbone with dimethylamino groups at the 1 and 4 positions. Its systematic IUPAC name, N,N,N',N'-Tetramethyl-1,4-butanediamine , is derived directly from these features according to established nomenclature rules. The use of N and N' locants is critical for precisely describing the location of the methyl substituents on the distinct nitrogen atoms. This detailed understanding of structure and nomenclature is fundamental for any scientist or researcher working with this versatile chemical.

References

-

N,N,N',N'-tetramethyl-1,3-butanediamine. PubChem. [Link]

- PROCESS FOR THE SYNTHESIS OF A MIXTURE OF N, N, N ', N'-TETRAMETHYL-1,6-HEXANEDIAMINE AND N, N, N', N'-TETRAMETHYLDIAMINOETHERS.

-

Tetramethylethylenediamine. Wikipedia. [Link]

-

TETRAMETHYLDIAMINOBUTANE. Global Substance Registration System (GSRS). [Link]

Sources

- 1. N,N,N',N'-TETRAMETHYL-1,4-BUTANEDIAMINE CAS#: 111-51-3 [m.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. N,N,N ,N -Tetramethyl-1,4-butanediamine 98 111-51-3 [sigmaaldrich.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Sigma Organic Chemistry N,N,N',N'-Tetramethyl-1,4-butanediamine | 5G | | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Synthesis and Purification of N,N,N',N'-Tetramethyl-1,3-butanediamine

Introduction

N,N,N',N'-Tetramethyl-1,3-butanediamine (TMBDA) is a versatile aliphatic tertiary diamine. Its molecular structure, characterized by two sterically accessible nitrogen atoms, makes it a valuable ligand in organometallic chemistry and an effective catalyst in various organic transformations, including the formation of polyurethane foams and epoxy resins.[1][2] The synthesis of high-purity TMBDA is crucial for its successful application in these fields, demanding a robust and well-characterized synthetic and purification strategy.

This guide provides a comprehensive overview of a reliable method for the laboratory-scale synthesis of this compound, focusing on the Eschweiler-Clarke reaction. This classic method offers a high-yielding and straightforward route for the exhaustive methylation of primary amines, avoiding the formation of quaternary ammonium salts that can complicate other alkylation procedures.[3][4] The subsequent purification of the crude product via fractional distillation to achieve high purity is also detailed.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of the target molecule is fundamental for its successful synthesis and purification.

| Property | Value |

| CAS Number | 97-84-7 |

| Molecular Formula | C8H20N2 |

| Molecular Weight | 144.26 g/mol |

| Boiling Point | 165 °C (at 760 mmHg) |

| Density | 0.787 g/mL at 25 °C |

| Refractive Index | 1.431 |

| Flash Point | 41 °C |

| Solubility | Miscible with water |

Synthetic Strategy: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a well-established and highly effective method for the methylation of primary and secondary amines to their corresponding tertiary amines.[3][4][6] This reaction utilizes an excess of formic acid and formaldehyde as the methylating agents.[1][4] The reaction proceeds via a reductive amination pathway, where the amine first reacts with formaldehyde to form an iminium ion, which is subsequently reduced by formic acid.[3] The evolution of carbon dioxide as a byproduct drives the reaction to completion.[4] A key advantage of this method is that it does not produce quaternary ammonium salts, which can be a significant side reaction in direct alkylations with alkyl halides.[4]

For the synthesis of this compound, the starting material is 1,3-butanediamine. Both primary amino groups will undergo exhaustive methylation in a one-pot reaction.

Reaction Mechanism

The mechanism for the Eschweiler-Clarke methylation of one of the primary amino groups in 1,3-butanediamine is illustrated below. The second amino group undergoes the same sequence of reactions.

Caption: Mechanism of Eschweiler-Clarke Methylation.

Experimental Protocol: Synthesis

This protocol outlines the synthesis of this compound from 1,3-butanediamine.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,3-Butanediamine | 88.15 | 22.0 g | 0.25 |

| Formic Acid (90%) | 46.03 | 115.0 g (95.8 mL) | 2.25 |

| Formaldehyde (37% aq. soln.) | 30.03 | 97.4 g (90.2 mL) | 1.20 |

| Sodium Hydroxide (pellets) | 40.00 | ~100 g | - |

| Diethyl Ether (anhydrous) | 74.12 | 500 mL | - |

| Magnesium Sulfate (anhydrous) | 120.37 | 20 g | - |

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 115.0 g (95.8 mL) of 90% formic acid.

-

Addition of Amine: To the stirred formic acid, slowly add 22.0 g (0.25 mol) of 1,3-butanediamine via a dropping funnel. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.

-

Addition of Formaldehyde: After the addition of the diamine is complete, add 97.4 g (90.2 mL) of 37% aqueous formaldehyde solution through the dropping funnel.

-

Reaction: Heat the reaction mixture to a gentle reflux using a heating mantle for 8-12 hours. The evolution of carbon dioxide should be observed.

-

Cooling and Basification: After the reflux period, cool the reaction mixture to room temperature. Carefully add sodium hydroxide pellets portion-wise with stirring until the solution is strongly basic (pH > 12). This step should be performed in an ice bath to manage the exothermic neutralization.

-

Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).

-

Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the diethyl ether by rotary evaporation to yield the crude this compound.

Purification Strategy: Fractional Distillation

The crude product obtained from the synthesis will likely contain unreacted starting materials, byproducts, and residual solvent. Fractional distillation is an effective method for purifying the target compound based on differences in boiling points.[2][7][8] Given the boiling point of this compound (165 °C), distillation at atmospheric pressure is feasible.

Caption: Workflow for the Purification of TMBDA.

Experimental Protocol: Purification

Apparatus:

-

A round-bottom flask of appropriate size for the crude product.

-

A fractionating column (e.g., Vigreux or packed column).

-

A distillation head with a thermometer.

-

A condenser.

-

A receiving flask.

-

A heating mantle and a magnetic stirrer.

Procedure:

-

Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

-

Charging the Flask: Transfer the crude this compound to the round-bottom flask along with a few boiling chips or a magnetic stir bar.

-

Distillation: Begin heating the flask gently.

-

Fraction Collection: Collect any low-boiling fractions (e.g., residual solvent) in a separate receiving flask. As the temperature approaches the boiling point of the target compound (165 °C), change to a clean, pre-weighed receiving flask.

-

Product Collection: Collect the fraction that distills at a constant temperature of 165 °C.

-

Completion: Stop the distillation when the temperature begins to rise significantly above 165 °C or when only a small amount of residue remains in the distillation flask.

-

Characterization: The purity of the collected fraction can be assessed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Safety Considerations

-

1,3-Butanediamine: Corrosive and flammable. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Formic Acid: Corrosive and causes severe burns. Handle with extreme care in a fume hood.

-

Formaldehyde: Toxic and a suspected carcinogen. All handling should be done in a fume hood.

-

Sodium Hydroxide: Corrosive. The neutralization reaction is highly exothermic.

-

Diethyl Ether: Highly flammable. Ensure there are no ignition sources nearby during extraction and distillation.

-

Distillation: Do not distill to dryness as this can lead to the formation of explosive peroxides, especially with ethers.

Conclusion

The Eschweiler-Clarke reaction provides a robust and reliable method for the synthesis of this compound from readily available starting materials. The procedure is straightforward and avoids the formation of common byproducts associated with other alkylation methods. Subsequent purification by fractional distillation yields the product in high purity, suitable for its various applications in research and industry. Adherence to proper laboratory safety practices is paramount throughout the synthesis and purification processes.

References

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Fractional distillation - Wikipedia [en.wikipedia.org]

- 3. name-reaction.com [name-reaction.com]

- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 5. ajcbosecollege.org [ajcbosecollege.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Purification [chem.rochester.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to N,N,N',N'-Tetramethyl-1,3-butanediamine (CAS 97-84-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,N',N'-Tetramethyl-1,3-butanediamine (TMBDA), identified by CAS number 97-84-7, is a versatile aliphatic tertiary amine that has garnered significant attention in various chemical and industrial applications.[1] Its unique molecular structure, featuring two sterically accessible tertiary amine groups, imparts potent catalytic activity, making it a valuable component in polymerization reactions. This guide provides a comprehensive overview of the synthesis, physicochemical properties, catalytic mechanisms, and key applications of TMBDA, with a particular focus on its role in the production of polyurethane foams and the curing of epoxy resins. Furthermore, this document outlines detailed experimental protocols, safety and handling procedures, and a thorough toxicological profile to ensure its effective and safe utilization in research and development settings.

Introduction: Unveiling a Key Catalytic Player

This compound is a colorless liquid with a characteristic amine odor.[1] Its primary utility stems from its function as a catalyst, particularly in processes where the control of reaction kinetics is crucial.[2] The presence of two tertiary amine functionalities within its butane backbone allows it to effectively accelerate reactions involving isocyanates and epoxides, the fundamental building blocks of polyurethanes and epoxy resins, respectively.[1][2] Understanding the nuances of its chemical behavior is paramount for optimizing polymer properties and developing novel materials.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physical and chemical properties of TMBDA is essential for its proper handling, storage, and application. The key quantitative data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 97-84-7 | [3][4] |

| Molecular Formula | C₈H₂₀N₂ | [3][4] |

| Molecular Weight | 144.26 g/mol | [3] |

| Appearance | Colorless liquid | [1][3] |

| Boiling Point | 165 °C (329 °F) at 760 mmHg | [3][5] |

| Melting Point | < -100 °C (< -148 °F) | [3] |

| Density | 0.787 - 0.802 g/mL at 20-25 °C | [3][5] |

| Flash Point | 41 - 45.5 °C (105 - 114 °F) | [3][5] |

| Vapor Pressure | 1.64 mmHg at 20 °C | [3][5] |

| Solubility | Soluble in water | [3] |

| Refractive Index | 1.431 | [5] |

Synthesis of this compound: A Methodological Approach

While several synthetic routes to TMBDA exist, a common and effective method involves the reductive amination of 3-(dimethylamino)butanal. This two-step process begins with the synthesis of the aldehyde intermediate followed by its conversion to the target diamine.

Step 1: Synthesis of 3-(Dimethylamino)butanal

This intermediate can be prepared through the reaction of crotonaldehyde with dimethylamine. The Michael addition of dimethylamine to the α,β-unsaturated aldehyde, crotonaldehyde, yields 3-(dimethylamino)butanal. This reaction is typically carried out in a suitable solvent at controlled temperatures to favor the 1,4-addition product.

Step 2: Reductive Amination to this compound

The resulting 3-(dimethylamino)butanal is then subjected to reductive amination with dimethylamine. This reaction introduces the second dimethylamino group at the carbonyl position. A variety of reducing agents can be employed, with catalytic hydrogenation over a suitable catalyst (e.g., Raney nickel or a palladium-based catalyst) being a common industrial practice. The reaction is typically performed under a hydrogen atmosphere at elevated pressure and temperature.

Alternatively, laboratory-scale syntheses may utilize hydride reducing agents in the presence of dimethylamine.

Catalytic Mechanisms and Applications

The efficacy of TMBDA as a catalyst is rooted in the nucleophilic nature of its tertiary amine groups. These groups can interact with electrophilic species, thereby lowering the activation energy of key polymerization reactions.

Polyurethane Foam Formation: A Dual-Action Catalyst

In the production of polyurethane foams, two primary reactions occur simultaneously: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water).[6][7] TMBDA plays a crucial role in balancing these two reactions to achieve the desired foam structure and properties.[8]

-

Gelling Reaction: The tertiary amine groups of TMBDA activate the hydroxyl groups of the polyol, making them more nucleophilic and facilitating their attack on the electrophilic carbon of the isocyanate group. This leads to the formation of urethane linkages and the growth of the polymer network.

-

Blowing Reaction: TMBDA also catalyzes the reaction between isocyanate and water. This reaction produces an unstable carbamic acid, which decomposes to yield an amine and carbon dioxide gas. The liberated CO₂ acts as the blowing agent, creating the cellular structure of the foam. The newly formed amine can then react with another isocyanate group to form a urea linkage, contributing to the polymer backbone.

The balance between the gelling and blowing reactions is critical. A catalyst that overly favors the blowing reaction can lead to a foam with large, open cells and poor structural integrity. Conversely, a catalyst that is too selective for the gelling reaction can result in a dense foam with closed cells. The molecular structure of TMBDA provides a balanced catalytic activity, making it a valuable tool for foam formulators.

Caption: Catalytic role of TMBDA in polyurethane foam formation.

Epoxy Resin Curing: An Effective Accelerator

TMBDA also functions as an effective accelerator in the curing of epoxy resins with amine hardeners. The curing process involves the ring-opening of the epoxide ring by the primary and secondary amines of the hardener, leading to the formation of a cross-linked polymer network.

The tertiary amine groups of TMBDA facilitate this process through a nucleophilic catalysis mechanism. The lone pair of electrons on the nitrogen atom of TMBDA attacks the electrophilic carbon of the epoxy ring, leading to the formation of a zwitterionic intermediate. This intermediate is highly reactive and readily reacts with the active hydrogen of the amine hardener, regenerating the TMBDA catalyst and propagating the curing reaction. This catalytic cycle significantly increases the rate of the epoxy-amine addition reaction, reducing the gel time and overall cure time.

Caption: Role of TMBDA as an accelerator in epoxy resin curing.

Experimental Protocols: Practical Applications

The following protocols are provided as illustrative examples of how TMBDA can be utilized in a laboratory setting.

Protocol: Preparation of a Flexible Polyurethane Foam

This protocol outlines the preparation of a free-rise flexible polyurethane foam using TMBDA as a key catalyst.

Materials:

-

Polyether Polyol (e.g., Voranol™)

-

Toluene Diisocyanate (TDI) 80/20

-

Deionized Water

-

Silicone Surfactant

-

This compound (TMBDA)

-

Stannous Octoate (Gelling Catalyst)

Procedure:

-

In a suitable container, thoroughly premix the polyether polyol, deionized water, silicone surfactant, and TMBDA.

-

Ensure the temperature of the mixture is controlled at approximately 23 ± 1°C.[9]

-

Add the stannous octoate to the mixture and stir vigorously for 10 seconds.[9]

-

Add the TDI to the mixture and stir at high speed (3000-4000 rpm) for 7 seconds.[9]

-

Immediately pour the reacting mixture into a mold and allow it to rise freely.

-

Record the cream time, rise time, and tack-free time.

-

Allow the foam to cure for at least 24 hours at ambient temperature before characterization.

Protocol: Accelerated Curing of a Bisphenol A-Based Epoxy Resin

This protocol demonstrates the use of TMBDA as an accelerator for the curing of a standard epoxy resin with an amine hardener.

Materials:

-

Bisphenol A Diglycidyl Ether (DGEBA) based Epoxy Resin (e.g., EPON™ 828)

-

Amine Hardener (e.g., Diethylenetriamine - DETA)

-

This compound (TMBDA)

Procedure:

-

In a disposable container, weigh the desired amount of DGEBA epoxy resin.

-

Calculate the stoichiometric amount of the amine hardener (DETA) required for the given amount of epoxy resin based on their respective equivalent weights.

-

Add the calculated amount of DETA to the epoxy resin.

-

Add a small, predetermined amount of TMBDA (typically 0.5-2.0 parts per hundred parts of resin) to the mixture.

-

Thoroughly mix all components for 2-3 minutes until a homogeneous mixture is obtained.

-

Apply the mixed resin to the desired substrate or cast it into a mold.

-

Allow the resin to cure at ambient temperature or apply a post-cure heat cycle as required for the specific application. The gel time and final properties can be compared to a control sample without the TMBDA accelerator.

Safety, Handling, and Toxicology

TMBDA is a flammable and corrosive liquid that is toxic if it comes into contact with the skin, is inhaled, or is swallowed.[1] It can cause severe skin burns and eye damage.[1] Therefore, strict safety precautions must be observed during its handling and use.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[10] Work should be conducted in a well-ventilated area or under a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[10] Ground all equipment to prevent static discharge.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from oxidizing agents and incompatible materials such as acids and isocyanates.

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.

Toxicological Profile:

-

Acute Toxicity: Harmful if swallowed, toxic in contact with skin, and toxic if inhaled.[1]

-

Skin and Eye Irritation: Causes severe skin burns and eye damage.[1]

-

Organ Effects: May cause damage to the liver, kidneys, and respiratory system with prolonged or repeated exposure.[1]

Conclusion

This compound is a highly effective and versatile catalyst with significant utility in the fields of polymer chemistry and materials science. Its ability to potently and selectively catalyze the reactions involved in polyurethane foam formation and epoxy resin curing makes it an invaluable tool for researchers and formulators seeking to control reaction kinetics and tailor the final properties of their materials. A comprehensive understanding of its physicochemical properties, catalytic mechanisms, and safe handling procedures, as outlined in this guide, is essential for its successful and responsible application in both academic and industrial research.

References

- Google Patents. (2000). WO2002010245A1 - Manufacture of mdi-tdi based flexible polyurethane foams.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7350, this compound. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,3-Butanediamine, N,N,N',N'-tetramethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Dytek. (n.d.). Reactive Accelerators for Epoxy Systems Based on N-Methyl Secondary Amines. Retrieved from [Link]

-

Chulalongkorn University Digital Collections. (n.d.). Preparation and characterization of sequential curing with off-stoichiometric amine-diglycidyl ether of bisphenol a. Retrieved from [Link]

-

U.S. Department of Energy, Office of Scientific and Technical Information. (n.d.). THE KINETICS OF POLYURETHANE STRUCTURAL FOAM: FOAMING AND POLYMERIZATION. Retrieved from [Link]

-

TOSOH Corporation. (n.d.). Novel Gelling Catalyst for Non-Emission Flexible Polyurethane Foam. Retrieved from [Link]

-

SciSpace. (2009). Kinetic study of polyurethane synthesis using different catalytic systems of Fe, Cu, Sn, and Cr. Retrieved from [Link]

-

BDMAEE. (2024, January 4). tetramethyl-1,3-butanediamine n,n,n',n'. Retrieved from [Link]

-

Dytek. (n.d.). Dytek® A Amine as a Reactive Accelerator for Epoxy Systems. Retrieved from [Link]

-

U.S. Department of Energy, Office of Scientific and Technical Information. (n.d.). EXPERIMENTS TO ESTIMATE POLYURETHANE FOAM REACTION KINETICS. Retrieved from [Link]

-

Sabtech Machine. (2025, June 30). How to Design Formulations for Flexible Polyurethane Foam? Retrieved from [Link]

-

European Patent Office. (2008). tepzz _94z84a_t - ep 2 194 084 a1. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetic Study of Polyurethane Synthesis Using Different Catalytic Systems of Fe, Cu, Sn, and Cr | Request PDF. Retrieved from [Link]

-

BDMAEE. (2025, June 4). comparing the accelerating effect of epoxy accelerator dbu with other tertiary amines. Retrieved from [Link]

-

Amazon Web Services. (n.d.). Exploring Formulation Variables: A Comprehensive Analysis of the Impact on 32 kg/m Flexible Polyurethane Foam. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of pharmaceutical N, N-(di)methylamines from the... | Download Scientific Diagram. Retrieved from [Link]

-

Haz-Map. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (2019). CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.

-

National Center for Biotechnology Information. (2023). Synthesis, Curing and Thermal Behavior of Amine Hardeners from Potentially Renewable Sources. Retrieved from [Link]

-

Polymer Innovation Blog. (2013, August 15). Acceleration of Amine-Cured Epoxy Resin Systems. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of tertiary amine accelerators with different substituents on curing kinetics and reactivity of epoxy/dicyandiamide system | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Curekinetic of the epoxy network diglycidyl ether of bisphenol A (BADGE n =0)/amantidine. Retrieved from [Link]

Sources

- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 2. osti.gov [osti.gov]

- 3. This compound | C8H20N2 | CID 7350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-Butanediamine, N,N,N',N'-tetramethyl- [webbook.nist.gov]

- 5. bdmaee.net [bdmaee.net]

- 6. eng.uc.edu [eng.uc.edu]

- 7. osti.gov [osti.gov]

- 8. WO2002010245A1 - Manufacture of mdi-tdi based flexible polyurethane foams - Google Patents [patents.google.com]

- 9. How to Design Formulations for Flexible Polyurethane Foam? | Sabtech [sabtechmachine.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to N,N,N',N'-Tetramethyl-1,3-butanediamine (TMBDA): Properties, Mechanisms, and Applications

Abstract

N,N,N',N'-Tetramethyl-1,3-butanediamine (TMBDA) is a versatile aliphatic diamine that has emerged as a critical component in various industrial and research settings. Its unique molecular architecture, characterized by two sterically accessible tertiary amine functionalities, imparts a potent catalytic activity that is harnessed in polymerization reactions. This technical guide provides a comprehensive overview of the core physical and chemical properties of TMBDA, delves into the mechanistic principles behind its catalytic function in polyurethane and epoxy systems, and explores its utility in the nuanced field of drug development. Detailed experimental protocols and spectral data are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required for the effective and safe application of this compound.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's intrinsic properties is fundamental to its application. TMBDA is a colorless to pale yellow liquid with a characteristic amine odor. Its key physical properties are summarized in the table below, providing a foundational dataset for its handling and use in various experimental setups.

| Property | Value | Source(s) |

| CAS Number | 97-84-7 | [1][2][3] |

| Molecular Formula | C₈H₂₀N₂ | [2][3] |

| Molecular Weight | 144.26 g/mol | [1][2][3] |

| Boiling Point | 165 °C | [3][4] |

| Melting Point | < -60 °C | [3] |

| Density | 0.787 g/mL at 25 °C | [5] |

| Solubility | Miscible with water | [5] |

| Vapor Pressure | 1.64 mm Hg at 20 °C | [3] |

| Flash Point | 41 °C | [5] |

| Refractive Index | 1.431 at 20 °C | [5] |

Spectroscopic Signature

The structural identity of TMBDA can be unequivocally confirmed through various spectroscopic techniques. Below is a summary of expected and reported spectral data.

-

Mass Spectrometry (MS): The electron ionization mass spectrum of TMBDA is characterized by a molecular ion peak (M⁺) at m/z 144. Key fragmentation patterns include prominent peaks at m/z 72 and 58, corresponding to the cleavage of the C-C bond between the two nitrogen-bearing carbons, a common fragmentation pathway for such diamines.[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of TMBDA is expected to exhibit distinct signals corresponding to the different proton environments. The methyl protons on the nitrogen atoms would appear as sharp singlets, while the methylene and methine protons of the butane backbone would show more complex splitting patterns (multiplets) due to spin-spin coupling.[5][8]

-

¹³C NMR: The carbon NMR spectrum provides further structural confirmation, with distinct resonances for the methyl carbons attached to the nitrogen atoms and the carbons of the butane chain. The chemical shifts of these carbons are influenced by the electronegativity of the adjacent nitrogen atoms.[8]

-

-

Infrared (IR) Spectroscopy: The IR spectrum of TMBDA will be dominated by C-H stretching vibrations from the methyl and methylene groups in the 2800-3000 cm⁻¹ region. The absence of N-H stretching bands (typically found between 3300-3500 cm⁻¹) confirms the tertiary nature of the amine groups. The C-N stretching vibrations are expected in the fingerprint region, typically between 1000-1200 cm⁻¹.[9][10]

Catalytic Mechanisms and Applications

The utility of TMBDA is most prominently demonstrated in its role as a catalyst in polymerization reactions. The lone pair of electrons on each nitrogen atom allows it to function as a potent Lewis base, accelerating reactions involving electrophilic species.

Polyurethane Foam Synthesis

In the production of polyurethane foams, TMBDA acts as a blowing catalyst, primarily accelerating the reaction between isocyanates and water. This reaction generates carbon dioxide, which acts as the blowing agent to create the foam's cellular structure.

Catalytic Mechanism:

-

Activation of Isocyanate: The tertiary amine nitrogen of TMBDA nucleophilically attacks the electrophilic carbon of the isocyanate group (-NCO), forming a highly reactive, transient complex.

-

Reaction with Water: This activated isocyanate complex readily reacts with water. The TMBDA is subsequently released, having facilitated the formation of an unstable carbamic acid.

-

Decarboxylation: The carbamic acid spontaneously decomposes to yield an amine and carbon dioxide gas (CO₂), the blowing agent.

-

Urea Formation: The newly formed amine can then react with another isocyanate molecule to form a urea linkage, contributing to the polymer backbone.

Caption: Catalytic mechanism of TMBDA in the blowing reaction of polyurethane foam synthesis.

Experimental Protocol: Preparation of a Flexible Polyurethane Foam

This protocol is a representative example and should be adapted based on specific raw materials and desired foam properties. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

-

Premix Preparation: In a suitable container, thoroughly mix the polyol, water, surfactant, and TMBDA catalyst. The mixture should be stirred until homogeneous.[11]

-

Isocyanate Addition: To the premix, add the calculated amount of toluene diisocyanate (TDI) or methylene diphenyl diisocyanate (MDI).[12]

-

High-Speed Mixing: Immediately mix the components at high speed (e.g., 2000-6000 rpm) for a short duration (typically 5-10 seconds) to ensure thorough dispersion.[11]

-

Pouring and Curing: Promptly pour the reacting mixture into a mold. The foam will rise and cure. The curing time will depend on the formulation and temperature.

-

Post-Curing: For optimal properties, the foam may require a post-curing period at a slightly elevated temperature.

Epoxy Resin Curing

TMBDA also functions as a catalyst or co-curing agent for epoxy resins. It accelerates the curing process by facilitating the ring-opening of the epoxide ring by a nucleophilic curing agent, typically a primary or secondary amine.

Curing Mechanism:

-

Activation of Epoxide: The tertiary amine of TMBDA can interact with the epoxy ring, making the carbon atoms more susceptible to nucleophilic attack.

-

Nucleophilic Attack: A primary or secondary amine curing agent then attacks one of the carbon atoms of the epoxy ring, leading to ring-opening and the formation of a hydroxyl group and a new secondary or tertiary amine.

-

Chain Propagation: The newly formed hydroxyl group can also react with another epoxy ring, and the secondary amine can react with another epoxy group, leading to a cross-linked polymer network.

Sources

- 1. scbt.com [scbt.com]

- 2. 1,3-Butanediamine, N,N,N',N'-tetramethyl- [webbook.nist.gov]

- 3. This compound | C8H20N2 | CID 7350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-Butanediamine, N,N,N',N'-tetramethyl- [webbook.nist.gov]

- 5. guidechem.com [guidechem.com]

- 6. This compound(97-84-7) MS [m.chemicalbook.com]

- 7. 1,3-Butanediamine, N,N,N',N'-tetramethyl- [webbook.nist.gov]

- 8. This compound(97-84-7) 13C NMR [m.chemicalbook.com]

- 9. 1,3-Butanediamine, N,N,N',N'-tetramethyl- [webbook.nist.gov]

- 10. 1,3-Butanediamine, N,N,N',N'-tetramethyl- [webbook.nist.gov]

- 11. How to Make Polyurethane Foam: a Step-by-Step Guide | Sabtech [sabtechmachine.com]

- 12. US20100291369A1 - Polyurethane foam formulation, products and methods - Google Patents [patents.google.com]

A Comprehensive Safety and Handling Guide for N,N,N',N'-Tetramethyl-1,3-butanediamine (TMBDA) in Research Settings

Executive Summary

N,N,N',N'-Tetramethyl-1,3-butanediamine (TMBDA), identified by CAS number 97-84-7, is a versatile aliphatic amine catalyst used in the synthesis of polyurethane foams, epoxy resins, and as a component in high-energy fuels.[1][2][3] While indispensable in various research and development applications, its utility is matched by a significant hazard profile. This guide provides a comprehensive overview of the safety, handling, and emergency protocols necessary for the responsible use of TMBDA in a laboratory environment. The core hazards of TMBDA include its flammability, acute toxicity through dermal contact and inhalation, and its severe corrosive properties, which can cause irreversible damage to skin and eyes.[4][5][6] Adherence to the protocols outlined herein is critical for mitigating risk and ensuring the safety of all personnel.

Chemical and Physical Identity

Understanding the fundamental properties of a chemical is the foundation of its safe handling. TMBDA is a colorless liquid that is miscible with water.[1][2] Its volatility, indicated by a vapor pressure of 1.64 mmHg at 20°C, and its relatively low flash point necessitate careful management to prevent the formation of flammable or toxic atmospheric concentrations.[5][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 97-84-7 | [1][2][7] |

| Molecular Formula | C8H20N2 | [1][5] |

| Molecular Weight | 144.26 g/mol | [5] |

| Appearance | Colorless liquid | [1][2][5][8] |

| Boiling Point | 165 °C (at 760 mmHg) | [2][5][7] |

| Melting Point | < -100 °C (< -148 °F) | [5] |

| Flash Point | ~41 °C - 45.5 °C (~114 °F) | [1][2][5][7] |

| Density | 0.787 - 0.802 g/mL at 20-25 °C | [2][5][7] |

| Vapor Pressure | 1.64 mmHg at 20 °C | [5][7] |

| Solubility | Soluble in water |[1][2][5][9] |

Hazard Analysis: A Multi-faceted Risk Profile

The risks associated with TMBDA are categorized under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. A thorough understanding of each hazard is essential for developing effective safety protocols.

TMBDA is classified as a hazardous chemical under OSHA (29 CFR 1910.1200).[4] Its primary hazards include:

-

Flammable Liquid (Category 3): It can be ignited by heat, sparks, or flames.[4][6][10]

-

Acute Toxicity, Dermal (Category 3): It is toxic if it comes into contact with the skin.[4][5][10]

-

Acute Toxicity, Inhalation (Category 3): It is toxic if inhaled.[5]

-

Acute Toxicity, Oral (Category 4): It is harmful if swallowed.[4][5]

-

Skin Corrosion (Category 1B): It causes severe skin burns.[4][5][6]

-

Serious Eye Damage (Category 1): It causes irreversible eye damage.[4]

The causality behind these classifications stems from its chemical nature. As an amine, it is alkaline and reacts exothermically with moisture on biological tissues, leading to severe corrosive damage. Its systemic toxicity affects vital organs, and its volatility and flammability create a significant fire risk.

Caption: GHS Hazard Pictogram Analysis for TMBDA.

Exposure to TMBDA can cause both immediate, localized damage and systemic toxicity. The primary routes of exposure in a laboratory setting are dermal contact, inhalation, and eye contact.

-

Dermal Contact: TMBDA is readily absorbed through the skin and is classified as toxic by this route.[6][8] It causes severe chemical burns.[4] Prolonged or significant exposure can lead to systemic effects, including damage to the liver and kidneys.[8]

-

Inhalation: Inhalation of vapors or aerosols is highly toxic and may cause corrosive injuries to the upper respiratory tract and lungs.[8] Symptoms can include respiratory irritation, difficulty breathing, and potential chemical pneumonitis.[4][8]

-

Eye Contact: Direct contact with the liquid or its vapor will cause severe irritation and burns, potentially leading to permanent eye damage.[1][4]

-

Ingestion: Ingestion is harmful and can cause severe swelling and damage to the gastrointestinal tract, with a danger of perforation.[4]

Table 2: Toxicological Data Summary

| Metric | Species | Value | Route | Source(s) |

|---|---|---|---|---|

| LD50 | Rat | 750 mg/kg | Oral | [7] |

| LC50 | Rat | 360 ppm / 4 hours | Inhalation | [8] |

| Irritation | Rabbit | Moderate to Severe | Skin/Eye |[7][8] |

TMBDA is a combustible liquid with a flash point of approximately 41°C.[7] Its vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[11]

-

Stability: The material is sensitive to air and heat and may slowly decompose.[1][5][9]

-

Incompatible Materials: TMBDA must be segregated from strong oxidizing agents, acids, acid chlorides, anhydrides, isocyanates, and peroxides.[1][2][9] It neutralizes acids in exothermic reactions.[5]

-

Hazardous Decomposition Products: When heated to decomposition or burned, it emits toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][4]

Standard Operating Procedures (SOPs) for Safe Handling and Storage

A self-validating safety protocol relies on a multi-layered defense system, starting with engineering controls and culminating in specific work practices.

The primary objective of engineering controls is to minimize exposure by containing the chemical at the source.

-

Causality: TMBDA is volatile and toxic upon inhalation. Therefore, all manipulations must be performed within a certified chemical fume hood to ensure vapors are captured and exhausted safely.[4]

-

Protocol:

-

Verify fume hood certification is current and the sash is at the appropriate working height.

-

Ensure airflow is adequate before beginning work.

-

Conduct all transfers, weighing, and reactions deep within the hood workspace.

-

PPE serves as the last line of defense. The selection must directly address the hazards of TMBDA: dermal toxicity, corrosivity, and splash risk.

-

Protocol:

-

Eye/Face Protection: Wear chemical safety goggles and a full-face shield.[1][4] This is non-negotiable due to the severe eye damage risk.

-

Hand Protection: Wear nitrile or other chemically-resistant gloves. Double-gloving is recommended for transfers of significant quantities. Immediately remove and replace gloves if contamination is suspected.

-

Body Protection: Wear a chemically-resistant apron or lab coat. Ensure clothing is buttoned. Do not leave any skin exposed.[1]

-

A systematic workflow prevents accidental releases and exposures.

Caption: Safe Handling Workflow for TMBDA.

-

Protocol:

-

Before handling, ensure all containers are properly grounded and bonded when transferring material to prevent static discharge.[6][11]

-

Use spark-proof tools for all transfers.[11]

-

Keep containers tightly closed when not in use to minimize vapor release.[4][12]

-

After handling, wash hands and any exposed skin thoroughly.[4]

-

Proper storage is crucial for preventing fires and degradation.

-

Causality: Due to its flammability and reactivity, TMBDA must be stored away from ignition sources and incompatible chemicals. Its sensitivity to air suggests storage under an inert atmosphere for long-term stability.[1]

-

Protocol:

-

Store in a designated flammables area or cabinet.[4]

-

Ensure the storage location is cool, dry, and well-ventilated.[4][12]

-

Keep containers tightly closed in an upright position.[1][12]

-

Segregate from acids, oxidizing agents, and other incompatible materials listed in Section 3.3.[11]

-

For long-term storage, consider storing under an inert atmosphere like argon or nitrogen.[1][11]

-

Emergency Response Protocols

Rapid and correct response during an emergency can significantly reduce injury and damage.

Caption: TMBDA Spill Response Decision Tree.

-

Small Spill Protocol (inside a fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material like sand, silica gel, or a universal binder.[4] Do not use combustible materials like sawdust.

-

Carefully collect the absorbed material using spark-proof tools and place it into a suitable, labeled, and closed container for hazardous waste disposal.[4][9]

-

Clean the spill area thoroughly.

-

-

Protocol:

-

For a small fire involving TMBDA, use a dry chemical, carbon dioxide (CO2), or alcohol-resistant foam extinguisher.[4][9]

-

Do not use a direct stream of water, as it may spread the flammable liquid. Water spray can be used to cool fire-exposed containers.[4]

-

If the fire is large or cannot be immediately extinguished, activate the fire alarm, evacuate the area, and call emergency services.[9]

-